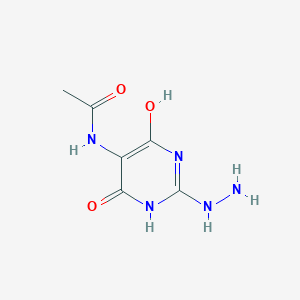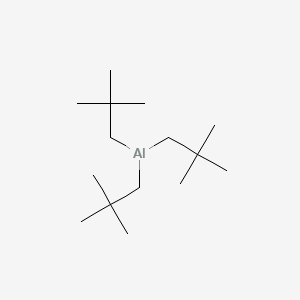
Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH is a compound used in peptide synthesis. It is a derivative of glutamic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl groups are protected by tert-butyl (OtBu) esters. This compound is often used in solid-phase peptide synthesis to prevent unwanted side reactions and to ensure the correct sequence of amino acids in the peptide chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH typically involves the protection of the amino and carboxyl groups of glutamic acid. The amino group is protected using the Fmoc group, while the carboxyl groups are protected using tert-butyl esters. The synthesis can be carried out in several steps:
Protection of the amino group: The amino group of glutamic acid is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the carboxyl groups: The carboxyl groups are protected by reacting them with tert-butyl alcohol in the presence of a strong acid such as hydrochloric acid.
Coupling with glycine: The protected glutamic acid is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and to ensure the efficient protection of functional groups.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH undergoes several types of reactions, including:
Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl esters can be removed using an acid such as trifluoroacetic acid.
Coupling reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as DCC or DIC.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for tert-butyl ester removal.
Coupling: DCC or DIC as coupling reagents, often in the presence of a base such as N-methylmorpholine (NMM).
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino group, while removal of the tert-butyl esters yields the free carboxyl groups.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins, including those with therapeutic potential.
Biology: Used to study protein-protein interactions and to develop peptide-based probes for biological research.
Medicine: Used in the development of peptide-based drugs and vaccines.
Industry: Used in the production of peptide-based materials and in the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl esters protect the carboxyl groups. The compound is designed to be stable under the conditions used for peptide synthesis, but easily deprotected when needed to allow for the formation of peptide bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-DL-Glu(OtBu)-OH: Similar to Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH but without the glycine residue.
Fmoc-Asp(OtBu)-OH: A derivative of aspartic acid with similar protecting groups.
Fmoc-Glu(OtBu)-OH: A derivative of glutamic acid with a single tert-butyl ester.
Uniqueness
This compound is unique in its combination of protecting groups and its ability to be used in the synthesis of complex peptides. The presence of both Fmoc and tert-butyl protecting groups ensures that the compound is stable under a wide range of reaction conditions, making it a versatile tool in peptide synthesis.
Eigenschaften
Molekularformel |
C26H30N2O7 |
|---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H30N2O7/c1-26(2,3)35-23(31)13-12-21(24(32)27-14-22(29)30)28-25(33)34-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,32)(H,28,33)(H,29,30) |
InChI-Schlüssel |
PLLNQUBUIXIMLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)






![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)

![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)


